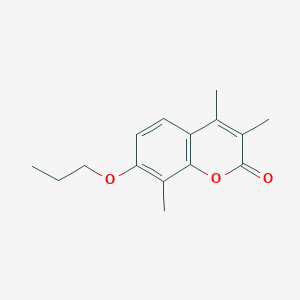
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one
説明
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as coumarin 151, and its chemical formula is C17H18O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
科学的研究の応用
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicine, where it has been found to possess anti-inflammatory, antioxidant, and antitumor properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases, such as cancer, arthritis, and neurodegenerative disorders.
作用機序
The mechanism of action of 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one is not fully understood, but studies have suggested that it may involve the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which suggests its potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of using 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in various solvents. This makes it easier to handle and administer in different experimental settings. However, one of the limitations is its limited availability and high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the research on 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one. One of the most promising directions is the development of new derivatives and analogs with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Additionally, further studies are needed to understand its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.
特性
IUPAC Name |
3,4,8-trimethyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-8-17-13-7-6-12-9(2)10(3)15(16)18-14(12)11(13)4/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDOLAFSPXTFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4832182.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4832186.png)

![5-(4-methylbenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832199.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4832200.png)
![2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832207.png)
![1-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4832212.png)
![1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4832230.png)
![N-{1-[(allylamino)carbonyl]-2-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B4832231.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4832238.png)
![dimethyl 5-[(2-methyl-3-phenylacryloyl)amino]isophthalate](/img/structure/B4832245.png)
![N-(2-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4832247.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4832251.png)
![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4832260.png)